6-Nitro-2-benzothiazolinone

Description

Properties

IUPAC Name |

6-nitro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3S/c10-7-8-5-2-1-4(9(11)12)3-6(5)13-7/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITPMSSAFSZYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182800 | |

| Record name | 2(3H)-Benzothiazolone, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28620-12-4 | |

| Record name | 2(3H)-Benzothiazolone, 6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028620124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzothiazolone, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28620-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 6-Nitro-2-benzothiazolinone

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 6-Nitro-2-benzothiazolinone (CAS No: 28620-12-4). As a member of the benzothiazole family, this compound is of significant interest to researchers in medicinal chemistry and drug development. The benzothiazole scaffold is a recognized pharmacophore present in numerous clinically approved drugs, and strategic substitutions on the ring system can modulate biological activity.[1] This document details the physicochemical characteristics, spectroscopic profile, and reactivity of the title compound, with a particular focus on the influence of the C-6 nitro group, which is known to enhance the antibacterial, antifungal, and potential anticancer activities of this heterocyclic system.[1][2][3]

Molecular Structure and Physicochemical Properties

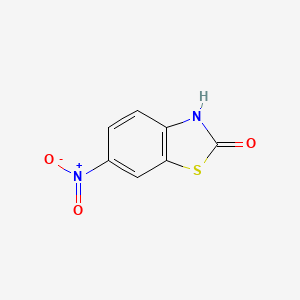

This compound is a bicyclic heterocyclic compound featuring a benzene ring fused to a thiazolinone ring. The key functional groups are the lactam (cyclic amide) within the thiazolinone ring and an electron-withdrawing nitro group (-NO₂) at the 6th position of the benzene ring. This substitution pattern is critical to its chemical reactivity and biological profile.

Caption: Molecular structure of this compound.

The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 28620-12-4 | [4][5][6][7] |

| Molecular Formula | C₇H₄N₂O₃S | [4][6][7][8] |

| Molecular Weight | 196.18 g/mol | [4][6][7][8] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 246 °C (decomposes) | [4][5] |

| Density (Predicted) | 1.603 ± 0.06 g/cm³ | [4][5] |

| pKa (Predicted) | 8.78 ± 0.20 | [4][5] |

| Storage | Store at room temperature, sealed in a dry environment | [4][5] |

Synthesis and Reactivity

The primary synthetic route to this compound involves the electrophilic nitration of the parent compound, 2-benzothiazolinone (also known as 2-hydroxybenzothiazole).[4] This reaction is a classic example of electrophilic aromatic substitution, where the benzothiazole nucleus is sufficiently activated to react with a nitrating agent.

Causality of Experimental Design: The choice of a strong acid mixture, such as nitric acid in sulfuric acid, is crucial. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the electron-rich benzene ring. The substitution occurs preferentially at the C-6 position, guided by the directing effects of the heterocyclic system.

Caption: General synthesis workflow for this compound.

Representative Synthetic Protocol

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-benzothiazolinone to a pre-cooled mixture of concentrated sulfuric acid and nitric acid.

-

Reaction Execution: Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry. Further purification is typically achieved by recrystallization from a suitable solvent like ethanol to yield the final product.[9]

Reactivity Profile: The lactam nitrogen of this compound is nucleophilic and can be readily alkylated. This makes the compound a valuable starting reagent for the synthesis of a diverse library of 3-alkyl-6-nitro-2-benzothiazolinones, allowing for further exploration of structure-activity relationships.[4]

Spectroscopic Characterization

Unambiguous identification of this compound requires a suite of spectroscopic techniques. The data provides a structural fingerprint of the molecule.

-

¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum, typically run in a solvent like DMSO-d₆, will show distinct signals for the seven carbon atoms.[10] Key expected resonances include a signal for the carbonyl carbon (C=O) in the downfield region (~170 ppm), and six aromatic carbon signals, with the carbon attached to the nitro group (C-6) being significantly influenced by its electron-withdrawing nature.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

-

N-H Stretch: A moderate band around 3100-3300 cm⁻¹.

-

C=O Stretch (Lactam): A strong band around 1680-1720 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

N-O Stretch (Nitro Group): Two very strong, characteristic bands for the asymmetric (~1500-1550 cm⁻¹) and symmetric (~1330-1370 cm⁻¹) stretches.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. In an electron ionization (EI-MS) or electrospray ionization (ESI-MS) experiment, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to its molecular weight of approximately 196.18.

Biological and Pharmacological Context

The benzothiazole scaffold is a privileged structure in medicinal chemistry.[1] The introduction of a nitro group at the C-6 position significantly impacts the molecule's electronic properties and, consequently, its biological activity. Research on related compounds has demonstrated that the 6-nitro substitution is a key determinant for potent antimicrobial effects.

-

Antifungal Activity: 6-nitro substituted benzothiazole analogues have shown potent inhibitory activity against fungi such as Aspergillus niger and Chaetomium globosum.[2]

-

Antibacterial Activity: The 6-nitro group has been shown to enhance antibacterial activity in various benzothiazole derivatives against both Gram-positive and Gram-negative bacteria.[3]

-

Anticancer Potential: Substitution at the C-6 position of the benzothiazole ring, including with nitro groups, has been identified as a strategy for enhancing anticancer activity in related scaffolds.[1]

This body of evidence underscores the importance of this compound as both a potentially active compound and a critical intermediate for the development of novel therapeutic agents.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The compound is classified as an irritant.

-

Hazard Identification: Causes skin, eye, and respiratory irritation.[4][11]

-

Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11][12]

-

First Aid Measures:

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[11]

-

Storage: The compound is stable under recommended storage conditions. It should be kept in a tightly closed container in a dry and cool place.[4][5][12]

References

-

Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives | Semantic Scholar. (URL: [Link])

-

2(3H)-Benzothiazolethione,6-nitro- MSDS CasNo.4845-58-3 - LookChem. (URL: [Link])

-

Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole - JOCPR. (URL: [Link])

-

6-Nitrobenzothiazole | C7H4N2O2S - PubChem. (URL: [Link])

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC - NIH. (URL: [Link])

-

Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (URL: [Link])

-

6-nitro-3H-1,3-benzothiazol-2-one - Optional[13C NMR] - Spectrum - SpectraBase. (URL: [Link])

-

This compound, min 97%, 1 gram - CP Lab Safety. (URL: [Link])

-

Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents - MDPI. (URL: [Link])

-

Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 28620-12-4 [amp.chemicalbook.com]

- 5. This compound CAS#: 28620-12-4 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. spectrabase.com [spectrabase.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 2(3H)-Benzothiazolethione,6-nitro- MSDS CasNo.4845-58-3 [lookchem.com]

Synthesis protocol for 2-amino-6-nitrobenzothiazole precursor.

An In-Depth Technical Guide to the Synthesis of 2-amino-6-nitrobenzothiazole

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 2-amino-6-nitrobenzothiazole, a critical precursor in the development of pharmaceuticals and azo dyes.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and a robust, self-validating experimental workflow.

Strategic Overview of Synthetic Pathways

The synthesis of 2-amino-6-nitrobenzothiazole can be approached from several strategic starting points. The choice of pathway often depends on precursor availability, desired purity, scalability, and process safety. The three primary routes originate from 4-nitroaniline, 2-aminobenzothiazole, or phenylthiourea.

The most direct and modern approach, which will be the focus of our detailed protocol, begins with 4-nitroaniline. This method is favored for its high efficiency and one-pot nature.[2] An alternative, classical approach involves the nitration of a protected 2-aminobenzothiazole intermediate, which offers high selectivity but requires additional steps.[3] A third route, suitable for industrial scale-up, utilizes the cyclization and subsequent nitration of phenylthiourea.[4]

Caption: Logical overview of the primary synthetic routes to 2-amino-6-nitrobenzothiazole.

Mechanistic Deep Dive: The 4-Nitroaniline Pathway

The synthesis from 4-nitroaniline is an elegant example of electrophilic aromatic substitution followed by an intramolecular cyclization. This pathway is highly effective because the reaction is driven by the in-situ generation of a potent electrophile.

Causality of Experimental Choices:

-

Starting Material: 4-Nitroaniline is selected as it already contains the required nitro group at the correct para position relative to the amine.[5] This circumvents the challenges of isomeric mixture separation that can occur when nitrating unsubstituted benzothiazole.[1]

-

Reagents: Potassium thiocyanate (KSCN) serves as the source of the thiocyanate nucleophile. Bromine (Br₂) is the oxidizing agent. In an acidic medium (like acetic acid) or with a catalyst, bromine reacts with the thiocyanate ions to form thiocyanogen, (SCN)₂, a highly reactive electrophile.[6]

-

Reaction Control: The reaction is conducted at low temperatures (0–10 °C) during the bromine addition. This is critical to control the rate of the exothermic reaction, prevent the decomposition of thiocyanogen, and minimize the formation of side products.

The mechanism proceeds as follows:

-

Generation of Electrophile: Bromine oxidizes the thiocyanate ion to form thiocyanogen.

-

Electrophilic Attack: The electron-rich aromatic ring of 4-nitroaniline attacks the thiocyanogen electrophile. The amino group (-NH₂) is a strong activating group and directs the substitution to the ortho position.

-

Intramolecular Cyclization: The nitrogen atom of the amino group then acts as a nucleophile, attacking the carbon atom of the newly introduced thiocyanate group. This ring-closing step forms the thiazole ring.

-

Aromatization: A final proton transfer step re-establishes the aromaticity of the bicyclic system, yielding the stable 2-amino-6-nitrobenzothiazole product.

Sources

- 1. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]

- 2. 2-Amino-6-nitrobenzothiazole CAS#: 6285-57-0 [amp.chemicalbook.com]

- 3. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 6. jocpr.com [jocpr.com]

6-Nitro-2-benzothiazolinone CAS number and molecular structure.

An In-Depth Technical Guide to 6-Nitro-2-benzothiazolinone for Advanced Research and Development

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, spectroscopic characterization, safety protocols, and explore its applications, particularly in the context of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of this compound.

Core Compound Identification and Molecular Structure

This compound is a substituted benzothiazole derivative. The presence of the nitro group at the 6-position significantly influences its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.[1][2]

-

Chemical Name: 6-Nitro-2(3H)-benzothiazolone

-

Synonyms: this compound, 6-Nitro-1,3-benzothiazol-2-one, 6-Nitrobenzo[d]thiazol-2(3H)-one[1]

Molecular Structure:

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research. The data for this compound is summarized below.

| Property | Value | Reference |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 246 °C (decomposes) | [3] |

| Density (Predicted) | 1.603 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 8.78 ± 0.20 | [3] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [3] |

| ¹H NMR (300 MHz, DMSO-d6) | δ 7.28 (d, J = 8.9 Hz, 1H, H4), 8.18 (dd, J = 8.9 Hz, J = 2.4 Hz, 1H, H5), 8.65 (d, J = 2.5 Hz, 1H, H7), and 12.54 (br s, 1H, NH) | [3] |

| ¹³C NMR (75 MHz, DMSO-d6) | δ 111.9 (CH), 119.6 (CH), 123.2 (CH), 125.0 (Caro), 142.5 (Caro), 142.9 (Caro), 171.2 (C=O) | [3][6] |

Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is typically achieved through the nitration of a benzothiazole precursor. The following protocol is a well-established method.

Experimental Protocol: Synthesis of 6-Nitro-2(3H)-benzothiazolone

Starting Material: 2-Hydroxybenzothiazole (also known as 2-Benzothiazolol)

Reagent: 70% Nitric Acid

Procedure:

-

To 20 mL of 70% nitric acid, carefully add 10 g (66 mmol) of 3H-benzothiazol-2-one.

-

Stir the reaction mixture at 20 °C for 3 hours.

-

Upon completion of the reaction, a precipitate will form. Collect the precipitate by filtration.

-

Wash the collected solid with deionized water to remove any residual acid.

-

Purify the crude product by recrystallization from anhydrous ethanol. The expected yield is approximately 90%.[3]

Causality and Experimental Choices:

-

Choice of Nitrating Agent: 70% nitric acid serves as both the solvent and the nitrating agent. The high concentration ensures an efficient electrophilic aromatic substitution reaction.

-

Temperature Control: Maintaining the reaction at 20 °C is crucial. Higher temperatures could lead to the formation of undesired byproducts through over-nitration or decomposition.

-

Purification: Recrystallization from ethanol is an effective method for purifying the final product, as this compound has good solubility in hot ethanol and poor solubility in cold ethanol, allowing for the separation of impurities.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

Benzothiazole and its derivatives are recognized as important pharmacophores due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7] The nitro group, being a strong electron-withdrawing group, often enhances the biological efficacy of heterocyclic compounds.[2]

-

Intermediate in Organic Synthesis: this compound is a key starting material for the synthesis of various 3-alkyl-6-nitro-2-benzothiazolinones.[3] These derivatives can be further modified to create a library of compounds for biological screening.

-

Potential Antimicrobial and Antifungal Agent: The 6-nitro substitution on the benzothiazole ring has been shown to be effective against Aspergillus niger and Chaetomium globosum.[8] Derivatives of 6-nitrobenzothiazole have also demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][10][11]

-

Anticancer Research: The benzothiazole scaffold is present in several compounds with demonstrated antitumor activity.[7] The introduction of a nitro group at the 6-position could be a strategic modification to enhance the cytotoxicity of novel anticancer drug candidates.[8]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following are key safety precautions based on available Material Safety Data Sheets (MSDS).

-

Hazard Identification: This compound is classified as an irritant, causing skin and serious eye irritation.[12][13] It may also cause respiratory irritation.[12] Some related compounds are considered toxic if swallowed.[14]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[12][15]

-

Hand Protection: Handle with appropriate chemical-resistant gloves.[12][15]

-

Skin and Body Protection: Wear impervious clothing to prevent skin exposure.[12][15]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits are exceeded.[14][15]

-

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[12]

-

In case of skin contact: Wash off with soap and plenty of water.[12]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[12]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[12]

-

-

Handling and Storage: Handle in a well-ventilated area.[15] Avoid formation of dust and aerosols.[12] Store in a tightly closed container in a dry and cool place.[15]

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of new pharmaceuticals and functional materials. Its synthesis is straightforward, and its reactivity allows for a wide range of chemical modifications. Researchers and drug development professionals can leverage the information in this guide to safely handle and effectively utilize this compound in their research endeavors. The presence of the nitro group on the privileged benzothiazole scaffold makes it a particularly interesting candidate for further investigation in medicinal chemistry.

References

-

Kolate, S., Waghulde, G., & Sarode, C. (2018). Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives. Semantic Scholar. Retrieved from [Link]

-

LookChem. (n.d.). 2(3H)-Benzothiazolethione,6-nitro- MSDS CasNo.4845-58-3. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 847. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-nitro-3H-1,3-benzothiazol-2-one - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC. Retrieved from [Link]

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Retrieved from [Link]

Sources

- 1. This compound CAS#: 28620-12-4 [amp.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound CAS#: 28620-12-4 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. spectrabase.com [spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives | Semantic Scholar [semanticscholar.org]

- 10. jocpr.com [jocpr.com]

- 11. rjpbcs.com [rjpbcs.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. unitedvaccines.msdssoftware.com [unitedvaccines.msdssoftware.com]

- 15. 2(3H)-Benzothiazolethione,6-nitro- MSDS CasNo.4845-58-3 [lookchem.com]

A Technical Guide to the Biological Activities of Benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiazole, a bicyclic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry due to the extensive range of biological activities exhibited by its derivatives.[1] Comprising a benzene ring fused to a thiazole ring, this unique structure serves as a core component in numerous synthetic and naturally occurring bioactive molecules.[2][3] Derivatives of benzothiazole have demonstrated significant potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents, among other therapeutic applications.[4][5][6] This guide provides a comprehensive technical review of these key biological activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and standard experimental protocols for their evaluation. By synthesizing field-proven insights with established scientific principles, this document aims to serve as an authoritative resource for professionals engaged in drug discovery and development.

Introduction: The Benzothiazole Core

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with those containing nitrogen and sulfur atoms being particularly noteworthy.[2] The benzothiazole nucleus is formed by the fusion of a benzene ring with a five-membered thiazole ring.[7] This arrangement creates a stable, weakly basic scaffold with unique electronic properties that are conducive to diverse molecular interactions.[8]

The versatility of the benzothiazole ring, particularly the reactivity of the C2 position, allows for the straightforward synthesis of a wide array of derivatives.[5][8] This chemical tractability, combined with the potent and varied biological responses of its analogues, has cemented benzothiazole's status as a critical pharmacophore in modern medicinal chemistry.[6] Clinically relevant drugs such as Riluzole, used in the management of amyotrophic lateral sclerosis (ALS), feature the benzothiazole core, highlighting its therapeutic importance.[9][10] This guide will delve into the primary pharmacological activities that make this scaffold a focal point of intensive research.

Major Biological Activities of Benzothiazole Derivatives

Anticancer Activity

Benzothiazole derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines, including those of the breast, lung, colon, and liver.[1][7][10]

Mechanisms of Action: The anticancer effects of these compounds are mediated through multiple mechanisms:[11]

-

Tyrosine Kinase Inhibition: Many benzothiazole derivatives are designed to target the ATP-binding site of protein tyrosine kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis. Their overactivity is a hallmark of many cancers.

-

Topoisomerase Inhibition: Certain analogues can intercalate with DNA or inhibit topoisomerase enzymes, leading to disruptions in DNA replication and repair, ultimately triggering apoptosis (programmed cell death).[11]

-

Induction of Apoptosis via ROS: Some derivatives can induce oxidative stress by increasing the production of reactive oxygen species (ROS) within cancer cells, which damages cellular components and initiates apoptotic pathways.[11]

-

Carbonic Anhydrase Inhibition: Benzothiazoles have shown a crucial role in inhibiting tumor-associated carbonic anhydrase (CA) isoforms, which are involved in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation, especially in hypoxic tumors.[7][10]

Structure-Activity Relationship (SAR): The anticancer potency of benzothiazole derivatives is highly dependent on the nature and position of substituents.[11]

-

Position 2: Substitution at the C2 position with aryl groups, particularly those containing electron-withdrawing groups like halogens (e.g., fluorine, chlorine), often enhances cytotoxic activity.[6][12]

-

Position 6: The introduction of groups like nitro (-NO2), amino (-NH2), or methoxy (-OCH3) at the C6 position of the benzene ring can significantly modulate anticancer efficacy.[5][6]

-

Hydrophobicity: The presence of hydrophobic moieties in the molecule is often conducive to better cytotoxic activity against various cancer cell lines.[6]

Quantitative Data: The following table summarizes the in vitro cytotoxic activity of representative benzothiazole derivatives against various human cancer cell lines.

| Derivative Class | Compound Structure/Description | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Indole-Semicarbazide | Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 | [7][10] |

| Indole-Semicarbazide | Chlorobenzyl indole semicarbazide benzothiazole | H460 (Lung) | 0.29 | [7][10] |

| Fluorinated 2-Aryl | 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 | [1] |

| Naphthalimide | Naphthalimide-benzothiazole conjugate (67) | MCF-7 (Breast) | 5.08 ± 0.3 | [7] |

| Oxothiazolidine | Chlorophenyl oxothiazolidine based benzothiazole | HeLa (Cervical) | 9.76 | [7] |

Antimicrobial Activity

The rise of antimicrobial resistance (AMR) has created an urgent need for novel antibiotics.[13] Benzothiazole derivatives have shown significant promise, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][14]

Mechanisms of Action: Benzothiazoles exert their antimicrobial effects by inhibiting essential microbial enzymes and processes, including:[13][15]

-

DNA Gyrase Inhibition: This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for nucleotide synthesis.

-

Peptide Deformylase (PDF) Inhibition: PDF is an essential bacterial enzyme involved in protein maturation.

-

Other Targets: Additional targets include dihydropteroate synthase, MurB enzyme, and various kinases.[13][15]

Structure-Activity Relationship (SAR):

-

Position 2: Coupling the C2 position with hydrazones, pyrimidine rings, or other heterocyclic moieties can enhance antimicrobial potency.[2][13]

-

Position 6: Substituents like halogens or methoxy groups at C6 can improve activity.[6]

-

Benzene Ring Substitutions: Adding a hydroxyl group to a benzylidene ring attached to the benzothiazole core has been shown to improve antibacterial action.[13]

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several benzothiazole derivatives have been identified as potent anticonvulsant agents, with some acting through mechanisms similar to established antiepileptic drugs.[9][16] The drug Riluzole, which contains a benzothiazole core, possesses an anticonvulsant activity spectrum similar to phenytoin.[9]

Mechanisms of Action: The precise mechanisms are varied, but proposed pathways include:

-

Modulation of Voltage-Gated Ion Channels: Inhibition of sodium or calcium channels to reduce neuronal hyperexcitability.

-

Enhancement of GABAergic Neurotransmission: Increasing the levels of the inhibitory neurotransmitter GABA. One study noted that a specific derivative improved GABA levels significantly.[6]

Structure-Activity Relationship (SAR):

-

Sulphonamide moieties coupled with the benzothiazole nucleus appear to be a promising combination for anticonvulsant activity.[9]

-

Substitutions on an attached benzene sulphonamide ring, such as a p-chloro group, have been shown to yield better activity than p-bromo or p-fluoro groups.[9]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Benzothiazole derivatives have been shown to possess significant anti-inflammatory properties.[17]

Mechanisms of Action: The anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators:

-

COX/LOX Inhibition: Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing pro-inflammatory prostaglandins and leukotrienes. Some research suggests benzothiazoles act by inhibiting COX-2 enzymes.[18][19]

-

NF-κB Pathway Inhibition: Suppression of the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of the inflammatory response. This leads to decreased expression of downstream targets like COX-2 and inducible nitric oxide synthase (iNOS).[20][21]

Structure-Activity Relationship (SAR):

-

The presence of sulphonamide or carboxamide groups is often associated with potent anti-inflammatory effects.[17]

-

A phenyl group substitution at the C2 position can confer anti-inflammatory properties.[6]

Experimental Workflows and Protocols

Advancing benzothiazole derivatives from discovery to clinical candidates requires robust and validated experimental screening. The following sections detail standardized protocols and logical workflows.

General Screening Workflow

The discovery pipeline for novel benzothiazole agents follows a logical progression from synthesis to biological evaluation. This workflow ensures that resources are focused on the most promising candidates.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. benthamscience.com [benthamscience.com]

- 6. pharmacyjournal.in [pharmacyjournal.in]

- 7. tandfonline.com [tandfonline.com]

- 8. Structural Activity Relationship and Importance of Benzothiazole ...: Ingenta Connect [ingentaconnect.com]

- 9. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journalajrimps.com [journalajrimps.com]

- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 19. researchgate.net [researchgate.net]

- 20. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Historical Development of Benzothiazole Compounds in Medicinal Chemistry

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, represents a cornerstone in the edifice of medicinal chemistry.[1] Its structure, featuring a benzene ring fused to a five-membered thiazole ring containing nitrogen and sulfur, confers a unique combination of planarity, lipophilicity, and hydrogen bonding capability.[2][3] This deceptively simple scaffold has proven to be a "privileged structure," capable of interacting with a vast array of biological targets with high affinity and specificity.[4][5] Consequently, benzothiazole derivatives have emerged as crucial pharmacophores in the development of treatments for a wide spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[5][6][7] This guide provides an in-depth exploration of the historical journey of benzothiazole, from its initial synthesis to its current status as a highly valued scaffold in modern drug discovery. We will delve into the key scientific breakthroughs, the evolution of synthetic methodologies, and the mechanistic insights that have cemented the importance of this remarkable heterocyclic system.

Chapter 1: The Dawn of Benzothiazoles (Late 19th - Early 20th Century)

The story of benzothiazole begins in 1879 with the pioneering work of August Wilhelm von Hofmann.[8] His initial synthesis of 2-substituted benzothiazoles laid the fundamental groundwork for the entire field.[8] Early investigations were not focused on medicinal applications but rather on the burgeoning field of synthetic dyes. One of the most notable early derivatives is Thioflavin T, a benzothiazole-based dye, which was initially used in the textile industry.[6] Little did the early chemists know that this fluorescent dye would be repurposed over a century later as a critical tool for visualizing amyloid-beta plaques, the pathological hallmark of Alzheimer's disease.[5][6] The initial applications of benzothiazoles also extended to the rubber industry, where 2-mercaptobenzothiazole derivatives were found to be excellent vulcanization accelerators.[2][9]

Chapter 2: The First Sparks of Biological Activity (Mid-20th Century)

The transition of benzothiazole from industrial chemical to a molecule of medicinal interest began in the mid-20th century as researchers started to systematically screen synthetic compounds for biological activity. Early studies uncovered the antimicrobial properties of certain benzothiazole derivatives, demonstrating their ability to inhibit the growth of various bacteria and fungi.[6][10][11] These initial findings, though modest by today's standards, were a crucial turning point. They signaled that the benzothiazole scaffold possessed the necessary structural features to interact with biological systems and elicit a therapeutic response. This sparked a wave of research aimed at synthesizing and evaluating new derivatives with improved potency and a broader spectrum of activity.[11][12]

Chapter 3: The Emergence of a Pharmacophore - Key Breakthroughs

The true potential of benzothiazole in medicinal chemistry was fully realized with the discovery of several landmark drugs and clinical candidates. These breakthroughs demonstrated the scaffold's remarkable versatility and its ability to be tailored to target specific enzymes and receptors.

A Beacon of Hope for Neurodegenerative Disease: Riluzole

One of the most significant achievements in the history of benzothiazole therapeutics is the development of Riluzole. Approved for the treatment of Amyotrophic Lateral Sclerosis (ALS), Riluzole was a landmark discovery that showcased the neuroprotective potential of the benzothiazole core.[2][5] Its mechanism of action involves the modulation of glutamate neurotransmission, highlighting the ability of the benzothiazole scaffold to interact with targets within the central nervous system.[5]

A Versatile Weapon in the Fight Against Cancer

The benzothiazole scaffold has proven to be particularly fruitful in the field of oncology.[4][7] Derivatives have been developed that exhibit potent anticancer activity through a variety of mechanisms.[7] These include the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the PI3K/Akt/mTOR pathway.[4][5] Furthermore, benzothiazole-based compounds have been designed as inhibitors of key enzymes like EGFR, VEGFR, and topoisomerases.[5] This adaptability makes the benzothiazole scaffold a continuing source of inspiration for the design of novel and more effective anticancer agents.[13]

Illuminating Alzheimer's Disease: Diagnostic Imaging Agents

In a fascinating example of scientific serendipity, the historical dye Thioflavin-T and its derivatives have been repurposed as powerful diagnostic tools for Alzheimer's disease.[5][6] Compounds like Pittsburgh Compound B (PiB) are benzothiazole-based radiotracers that can cross the blood-brain barrier and selectively bind to amyloid-beta plaques.[5] This allows for the in vivo visualization of these pathological hallmarks using Positron Emission Tomography (PET) imaging, providing an invaluable tool for early diagnosis and for monitoring disease progression.

Chapter 4: Modern Synthetic Strategies & Methodologies

The journey of benzothiazole from a laboratory curiosity to a mainstay of medicinal chemistry has been paralleled by the evolution of its synthetic methodologies.

Classical Routes

The foundational methods for constructing the benzothiazole core have stood the test of time and remain relevant today. The most common classical approach involves the condensation of 2-aminothiophenols with various carbonyl compounds such as carboxylic acids, aldehydes, or acyl chlorides.[5][14][15]

Experimental Protocol: Classical Synthesis of 2-Arylbenzothiazole

This protocol describes a representative synthesis of a 2-arylbenzothiazole via the condensation of 2-aminothiophenol with an aromatic aldehyde.

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-aminothiophenol and 1.0 equivalent of the desired aromatic aldehyde in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to the mixture. The acid catalyzes the initial imine formation and subsequent cyclization.

-

Reaction Execution: The mixture is then heated under reflux for several hours. The elevated temperature provides the activation energy required for the condensation and dehydrative cyclization to form the benzothiazole ring.[9]

-

Work-up and Purification: After the reaction is complete (monitored by Thin Layer Chromatography), the mixture is cooled to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent to yield the pure 2-arylbenzothiazole.

-

Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Modern Advancements

While classical methods are robust, modern medicinal chemistry demands more efficient and diverse synthetic routes. Recent years have seen the development of advanced strategies, including transition-metal-catalyzed cyclizations and the application of green chemistry principles.[5][9] These newer methods often offer milder reaction conditions, higher yields, and greater tolerance for a wider range of functional groups, expanding the accessible chemical space for novel benzothiazole derivatives.[9]

Chapter 5: Mechanism of Action - A Deeper Dive

The therapeutic success of benzothiazole compounds stems from their ability to interact with specific biological targets and modulate key signaling pathways.

Inhibition of Kinase Signaling Pathways in Cancer

Many benzothiazole-based anticancer agents function as kinase inhibitors.[5] Kinases are enzymes that play a crucial role in cell signaling, and their aberrant activity is a common driver of cancer. The planar structure of the benzothiazole scaffold allows it to fit into the ATP-binding pocket of various kinases, preventing their function and thereby halting the downstream signaling cascades that promote cell proliferation and survival.

Below is a diagram illustrating the general mechanism of a benzothiazole-based kinase inhibitor.

Caption: Benzothiazole kinase inhibitor mechanism.

Conclusion & Future Perspectives

From its humble beginnings as a component of synthetic dyes, the benzothiazole scaffold has undergone a remarkable transformation into a privileged structure in medicinal chemistry.[4][8] Its journey is a testament to the power of chemical synthesis and biological screening in the discovery of novel therapeutic agents. The structural simplicity and synthetic accessibility of the benzothiazole core continue to make it an attractive starting point for the design of new drug candidates.[5] As our understanding of disease biology deepens, we can expect that the benzothiazole scaffold will continue to play a vital role in the development of next-generation medicines targeting a wide range of human diseases, from cancer and neurodegeneration to emerging infectious threats.[6][7][10]

References

-

Mechanism of Action of Benzothiazole Hydrochloride Derivatives: A Technical Guide - Benchchem. 4

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. 5

-

A Review on Recent Development and biological applications of benzothiazole derivatives. 6

-

Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. 16

-

Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors - PubMed. 17

-

Benzothiazole derivatives as anticancer agents - PubMed. 7

-

Synthesis and various biological activities of benzothiazole derivative: A review. 18

-

Note on Benzothiazole used in Modern Day Drug Designing and Development. 13

-

The Advent of Benzothiazole Aldehydes: A Journey from Discovery to Drug Development - Benchchem. 8

-

A Review on Recent Development and biological applications of benzothiazole derivatives. 19

-

Recent Advancement in the Development of Benzothiazole as Anticancer Agents. 14

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity | Journal of Chemical Health Risks. 20

-

(PDF) Benzothiazoles: A new profile of biological activities - ResearchGate. 11

-

Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds - PubMed. 21

-

Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed. 22

-

Benzothiazole - Wikipedia. 2

-

Benzothiazole derivative compounds found in natural products. - ResearchGate. 23

-

Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives | Journal of Medicinal Chemistry - ACS Publications. 24

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. 15

-

The Synthesis of Benzisothiazole and Benzothiazole Natural Products - - Nottingham ePrints. 25

-

ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica.

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. 9

-

Benzothiazole: Significance and symbolism. 1

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. 12

-

Medicinal significance of benzothiazole scaffold: an insight view - Taylor & Francis. 3

Sources

- 1. Benzothiazole: Significance and symbolism [wisdomlib.org]

- 2. Benzothiazole - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 10. pharmacyjournal.in [pharmacyjournal.in]

- 11. researchgate.net [researchgate.net]

- 12. jchemrev.com [jchemrev.com]

- 13. longdom.org [longdom.org]

- 14. eurekaselect.com [eurekaselect.com]

- 15. ijper.org [ijper.org]

- 16. Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. researchgate.net [researchgate.net]

- 20. jchr.org [jchr.org]

- 21. Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

Physical and chemical properties of 6-Nitro-2-benzothiazolesulfonamide.

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Nitro-2-benzothiazolesulfonamide

Introduction

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged" structure, forming the core of numerous compounds with significant therapeutic potential.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2] This guide focuses on a specific, highly functionalized derivative: 6-Nitro-2-benzothiazolesulfonamide .

The strategic incorporation of two key pharmacophores—the sulfonamide group and the nitro group—onto the benzothiazole nucleus makes this compound a subject of considerable interest for drug discovery and development. The sulfonamide moiety is renowned for its role in a multitude of successful drugs, most notably as a potent zinc-binding group that enables the inhibition of metalloenzymes like carbonic anhydrase.[3][4] Concurrently, the nitro group serves to modulate the electronic properties and biological activity of the molecule, potentially enhancing its binding affinity and selectivity for therapeutic targets.[1][4]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 6-Nitro-2-benzothiazolesulfonamide. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and relevant biological context, offering field-proven insights and detailed experimental protocols to facilitate its scientific exploration.

Section 1: Chemical Identity and Structure

While a specific CAS number for 6-Nitro-2-benzothiazolesulfonamide is not consistently found in public databases, its identity is defined by its unique structure.[2] The molecule consists of a benzothiazole ring system substituted at the 2-position with a sulfonamide group (-SO₂NH₂) and at the 6-position with a nitro group (-NO₂).

Caption: Chemical structure of 6-Nitro-2-benzothiazolesulfonamide.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 6-nitro-1,3-benzothiazole-2-sulfonamide | - |

| Molecular Formula | C₇H₅N₃O₄S₂ | - |

| Molecular Weight | 259.26 g/mol | - |

| Key Precursor | 2-Amino-6-nitrobenzothiazole | [2] |

| Precursor CAS No. | 6285-57-0 | [2] |

Section 2: Synthesis and Purification Workflow

The synthesis of 6-Nitro-2-benzothiazolesulfonamide is logically approached via a two-step process starting from 2-aminobenzothiazole.[1] This pathway first introduces the nitro group onto the benzene ring of the benzothiazole core, followed by the conversion of the amine group into the target sulfonamide.

Caption: Conceptual workflow for the synthesis of 6-Nitro-2-benzothiazolesulfonamide.

Experimental Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole (Precursor)

This protocol is based on the standard electrophilic nitration of an activated aromatic system. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzothiazole ring.

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2-aminobenzothiazole (0.157 mol) in concentrated sulfuric acid (36 ml), ensuring the temperature is maintained below 5°C with vigorous stirring.[1][5]

-

Add concentrated nitric acid (19 ml) dropwise to the solution. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 20°C.[1][2]

-

After the addition is complete, continue stirring the reaction mixture in the cold bath for 4-5 hours to ensure the reaction proceeds to completion.[1][5]

-

Pour the reaction mixture slowly onto a large volume of crushed ice with continuous stirring. This quenches the reaction and precipitates the product salt.

-

Neutralize the acidic solution by slowly adding aqueous ammonia. The free base of the product will precipitate as a slightly orange solid.[1][5]

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the washings are neutral to remove any residual acid and inorganic salts.

-

Dry the crude product. Recrystallization from a suitable solvent like ethanol can be performed to yield purified 2-amino-6-nitrobenzothiazole.[5]

Experimental Protocol 2: Synthesis of 6-Nitro-2-benzothiazolesulfonamide

This step involves the reaction of the primary amine precursor with a sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which serves as both the solvent and an acid scavenger to neutralize the HCl generated during the reaction.

-

Dissolve the 2-amino-6-nitrobenzothiazole precursor in pyridine and cool the solution in an ice bath.[1]

-

Add a suitable sulfonyl chloride (e.g., benzenesulfonyl chloride) dropwise to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight to ensure complete conversion.[1]

-

Pour the reaction mixture into cold water to precipitate the crude product.[1]

-

Filter the resulting solid and wash it with water.

-

To remove the pyridine, wash the solid with a dilute acid solution (e.g., 1M HCl).

-

Wash the product again with water until the filtrate is neutral.[1]

-

Dry the crude product and recrystallize from an appropriate solvent system (e.g., an ethanol/water mixture) to obtain the purified 6-Nitro-2-benzothiazolesulfonamide.[1]

Section 3: Physical Properties

The physical properties of 6-Nitro-2-benzothiazolesulfonamide are dictated by its rigid, aromatic structure and polar functional groups. These characteristics, particularly the poor aqueous solubility, are critical considerations for its handling and use in experimental assays.

Table 2: Summary of Physical Properties

| Property | Observation / Predicted Value | Rationale & Insights |

| Appearance | Expected to be a yellow or slightly orange solid.[1][6] | The nitroaromatic system often imparts color to organic compounds. |

| Melting Point | Expected to be a high-melting solid (>200°C).[1] | The planar, aromatic structure and polar groups lead to strong intermolecular forces and efficient crystal packing. The related 6-Nitro-2-benzothiazolinone melts at 246°C (dec.).[7] |

| Solubility | Aqueous: Very low.[8] Organic: Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in ethanol and other less polar solvents.[1][8] | The hydrophobic benzothiazole core and nitro group dominate, leading to poor aqueous solubility.[8] The planar structure contributes to strong crystal lattice energy, making it difficult for water to solvate effectively.[8] |

Solubility Challenges and Solutions

Poor aqueous solubility is a common hurdle for benzothiazole derivatives.[8] For biological assays, dissolving the compound requires a carefully considered strategy.

-

Cause of Insolubility : The planar, fused-ring structure promotes strong intermolecular forces in the solid state, while the nitro group increases overall hydrophobicity.[8]

-

Primary Solution : The use of a water-miscible organic co-solvent is standard practice. Dimethyl sulfoxide (DMSO) is the most common and effective choice.[3][8]

Experimental Protocol 3: Preparation of a DMSO Stock Solution

This protocol ensures the compound is fully solubilized at a high concentration, which can then be diluted into aqueous buffers for experiments.

-

Preparation : Equilibrate the solid 6-Nitro-2-benzothiazolesulfonamide to room temperature before opening the vial to prevent moisture condensation.[3]

-

Weighing : Accurately weigh a precise amount of the compound using an analytical balance.

-

Dissolution : In a suitable vial, add a calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).[3]

-

Mixing : Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary, but avoid excessive heat to prevent degradation.[3]

-

Storage : Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light. Store the aliquots at -20°C or -80°C to ensure long-term stability and prevent degradation from repeated freeze-thaw cycles.[3]

Section 4: Chemical Properties and Stability

The reactivity and stability of 6-Nitro-2-benzothiazolesulfonamide are governed by its three key functional components: the benzothiazole ring, the nitro group, and the sulfonamide group.

-

Nitro Group Reduction : Nitroaromatic compounds are susceptible to chemical or enzymatic reduction. The nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities, which would significantly alter the compound's biological and physical properties.[3]

-

Sulfonamide Hydrolysis : The sulfonamide bond can undergo hydrolysis, particularly under strongly acidic or basic conditions, although it is generally stable at physiological pH.[3]

-

Photodegradation : The benzothiazole ring system can be sensitive to light, especially UV radiation, which can induce degradation.[3] Therefore, solutions should be protected from light during storage and experiments.[3]

-

Acidity : The sulfonamide group contains acidic protons. Adjusting the pH of an aqueous solution to deprotonate the sulfonamide may increase solubility, but this must be done with caution to avoid compound degradation.[8]

Section 5: Spectroscopic and Analytical Characterization

Confirming the identity and purity of synthesized 6-Nitro-2-benzothiazolesulfonamide requires a suite of spectroscopic techniques. The expected data, based on the analysis of closely related compounds, are summarized below.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would resonate in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would confirm the substitution pattern on the benzothiazole ring.[1][9] |

| ¹³C NMR | Aromatic carbons are expected in the range of 110-160 ppm. The carbon attached to the sulfonamide group would also be identifiable.[1] |

| IR Spectroscopy | Characteristic absorption bands would be present for the key functional groups: • -NO₂ stretch: Sharp bands around 1325 cm⁻¹ and 1520 cm⁻¹[5] • -SO₂ stretch: Bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions. • N-H stretch (sulfonamide): A band in the 3300-3200 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight (259.26) would be observed. The fragmentation pattern would likely show characteristic losses of SO₂, NO₂, and other fragments typical of nitro-thiazole compounds.[1] |

| Purity Analysis | High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity, typically using a C18 reverse-phase column with UV detection.[10] |

Section 6: Biological Context and Mechanism of Action

The presence of the sulfonamide group strongly suggests that 6-Nitro-2-benzothiazolesulfonamide acts as an inhibitor of carbonic anhydrases (CAs).[4] CAs are zinc-containing metalloenzymes that play a critical role in pH regulation and other physiological processes.[4] Their inhibition is a validated therapeutic strategy for diseases like glaucoma and cancer.[4][11]

The inhibitory mechanism is well-understood: the deprotonated sulfonamide group (SO₂NH⁻) coordinates directly to the Zn(II) ion in the enzyme's active site. This binding event displaces a water/hydroxide molecule that is essential for the catalytic cycle, thereby shutting down the enzyme's function.[4]

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

While specific inhibitory data for 6-Nitro-2-benzothiazolesulfonamide is not widely published, data from structurally similar compounds provide a strong indication of its potential potency and selectivity.

Table 4: Inhibitory Activity (Kᵢ) of Related Benzothiazole-6-sulfonamides vs. Human CA Isoforms

| Inhibitor | Kᵢ (nM) vs hCA I | Kᵢ (nM) vs hCA II | Kᵢ (nM) vs hCA IX | Kᵢ (nM) vs hCA XII |

| 6-Nitro-2-benzothiazolesulfonamide | 7,590 | 65.6 | 37.4 | 45.8 |

| Acetazolamide (Standard Drug) | 250 | 12 | 25 | 5.7 |

| Dorzolamide (Standard Drug) | 3,000 | 0.54 | 46 | 51 |

| Note: Data compiled from enzymatic inhibition assays of the specified compound and other standard inhibitors.[11] |

The data suggests that 6-Nitro-2-benzothiazolesulfonamide is a potent inhibitor of isoforms hCA II, IX, and XII, with significantly less activity against hCA I.[11] This indicates a degree of selectivity for the tumor-associated isoforms (IX and XII) and the physiologically dominant isoform (II).[11]

Section 7: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 6-Nitro-2-benzothiazolesulfonamide. Safety data for closely related compounds like 6-nitrobenzothiazole indicate that it should be treated as a hazardous substance.[12][13]

-

Hazard Classification : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12][13]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[12][14] When handling the solid powder, use a dust mask or work in a chemical fume hood to avoid inhalation.[14]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[14]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[15]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

6-Nitro-2-benzothiazolesulfonamide is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through a well-defined, two-step pathway. The key physical characteristics are its high melting point and poor aqueous solubility, the latter of which necessitates the use of co-solvents like DMSO for experimental studies. Spectroscopic analysis provides a clear path for structural confirmation and purity assessment. Based on its structural motifs and data from related analogs, its primary mechanism of action is expected to be the potent and selective inhibition of carbonic anhydrase isoforms. Adherence to standard safety protocols is essential for its handling and investigation. This guide provides a foundational resource for scientists aiming to explore the therapeutic potential of this promising compound.

References

- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 6-Nitro-2-benzothiazolesulfonamide.

- BenchChem. (2025). A Technical Guide to 6-Nitro-2- benzothiazolesulfonamide and Related Derivatives: Synthesis, Biological Activity, and.

- BenchChem. (2025). 6-Nitro-2-benzothiazolesulfonamide solubility issues and solutions.

- BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of 6-Nitro-2-benzothiazolesulfonamide.

- BenchChem. (2025). avoiding degradation of 6-Nitro-2-benzothiazolesulfonamide in experiments.

- Fisher Scientific. (2025).

- CDH Fine Chemical. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: 6-Nitro-2-benzothiazolesulfonamide Mechanism of Action Studies.

- Thermo Fisher Scientific. (2024).

- BenchChem. (2025). A Comparative Analysis of 6-Nitro-2-benzothiazolesulfonamide and Other Key Sulfonamide Inhibitors of Carbonic Anhydrase.

- Carl ROTH. (n.d.).

- BenchChem. (2025). A Comparative Analysis of 6-Nitro-2-benzothiazolesulfonamide and Acetazolamide in Carbonic Anhydrase Inhibition: A Review of Ava.

- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.

-

PubChem. (2013). 6-Nitrobenzothiazole. PubChem. [Link]

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, Spectral studies and Biological evaluation of Schiff base derivatives of Benzothiazole for antimicrobial activity.

-

PubChem. (n.d.). 2(3H)-Benzothiazolethione, 6-nitro-. PubChem. [Link]

- CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.

- ChemScene. (n.d.). 2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide.

- AiFChem. (n.d.). 28620-12-4 | this compound.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

-

CAS Common Chemistry. (n.d.). 2-(Ethylsulfonyl)-6-nitrobenzothiazole. CAS. [Link]

- Simson Pharma Limited. (n.d.). This compound | CAS No- 28620-12-4.

- Solubility of Things. (n.d.). No common name available.

- SpectraBase. (n.d.). 6-nitro-3H-1,3-benzothiazol-2-one - Optional[13C NMR] - Spectrum.

- ResearchGate. (n.d.). Figure S3: 1 H NMR spectrum of 6-nitro-1,3-benzothiazole-2-carbonitrile 13.

- N/A. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

NIST. (n.d.). 2(3H)-Benzothiazolethione, 6-nitro-. NIST WebBook. [Link]

- DiVA portal. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. 6-Nitrobenzothiazole CAS#: 2942-06-5 [m.chemicalbook.com]

- 7. This compound CAS#: 28620-12-4 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. benchchem.com [benchchem.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. 6-Nitrobenzothiazole | C7H4N2O2S | CID 76256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

A Methodological Guide to Determining the Solubility of 6-Nitro-2-benzothiazolinone in DMSO and Organic Solvents

<Technical Guide >

Abstract

6-Nitro-2-benzothiazolinone is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A fundamental prerequisite for its use in any experimental system, particularly in high-throughput screening (HTS) and drug development, is a thorough understanding of its solubility.[1][2] This guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound. As specific experimental solubility data for this compound is not widely published, this document outlines robust, field-proven protocols for both kinetic and thermodynamic solubility assessment.[3] We delve into the central role of dimethyl sulfoxide (DMSO) as a primary stock solvent and detail methodologies for evaluating solubility in other common organic solvents. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to generate reliable and reproducible solubility data, ensuring the integrity and success of their downstream applications.

Introduction: The Criticality of Solubility Assessment

This compound (MW: 196.18 g/mol , Formula: C₇H₄N₂O₃S) is a nitroaromatic heterocyclic compound.[4][5][6] While its specific applications are still emerging, its structural motifs are common in biologically active molecules. The introduction of a nitro group significantly influences the molecule's physicochemical properties, including its electronic distribution and polarity, which in turn impacts solubility.[7][8]

In the context of drug discovery, poor solubility is a major cause of compound attrition. It can lead to unpredictable results in bioassays, underestimated toxicity, and poor bioavailability.[1][2] Therefore, determining the solubility of a compound like this compound is not a perfunctory step but a critical decision-making point in early-stage research. This guide focuses on two key types of solubility:

-

Kinetic Solubility: Assessed by diluting a DMSO stock solution into an aqueous buffer, this measurement is rapid and suited for HTS formats.[2][9][10] It reflects the concentration a compound can reach before precipitating out of a supersaturated solution under specific, time-constrained conditions.

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining the concentration of a saturated solution in equilibrium with an excess of the solid compound.[11][12] It is a more time-intensive but highly accurate measurement, crucial for lead optimization and formulation development.[2]

Physicochemical Profile and Expected Solubility Behavior

The structure of this compound—a largely non-polar benzothiazole core appended with a polar nitro group—suggests a challenging solubility profile.

-

Aqueous Solubility: Aromatic nitro compounds are typically sparingly soluble or insoluble in water.[13][14][15] The bulky, hydrophobic ring system is expected to dominate, leading to very low aqueous solubility.

-

Organic Solvents: Solubility is expected to be significantly higher in polar aprotic solvents capable of overcoming the crystal lattice energy of the solid.

-

The Role of the Nitro Group: The electron-withdrawing nature of the nitro group makes the molecule polar, but it does not readily form hydrogen bonds with water, limiting its contribution to aqueous solubility.[7][13]

Given these characteristics, Dimethyl Sulfoxide (DMSO) is the logical starting point for solubilization.

The Central Role of DMSO in Compound Handling

DMSO is the universal solvent in drug discovery for its exceptional ability to dissolve a wide range of hydrophobic and hydrophilic molecules.[16] However, its use requires careful management.

-

Hygroscopicity: DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture.[17][18] This can lead to compound precipitation and concentration errors in stock solutions over time.

-

Cellular Effects: At concentrations typically above 0.5-1%, DMSO can exert cytotoxic effects, perturb enzyme conformations, and interfere with assay results.[16][19][20] Therefore, the final DMSO concentration in any assay must be minimized and kept consistent.

The primary goal is to create a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM), which can then be serially diluted for downstream experiments.

Experimental Methodology for Solubility Determination

This section provides detailed protocols for determining both kinetic and thermodynamic solubility.

Protocol 1: Kinetic Solubility Determination in Aqueous Buffer

This high-throughput method is ideal for early screening to quickly assess if a compound's solubility is within an acceptable range (a common goal is >60 µg/mL).[21] The protocol uses nephelometry (light scattering) to detect precipitate formation.[9][21]

Materials and Equipment:

-

This compound (solid powder)

-

Anhydrous, high-purity DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Nephelometer or plate reader capable of measuring light scattering

-

Multichannel pipettes

-

Thermomixer or plate shaker

Step-by-Step Procedure:

-

Prepare Stock Solution: Accurately weigh the compound and dissolve it in anhydrous DMSO to prepare a 20 mM stock solution.[1] Vortex vigorously and use gentle warming (37°C) or sonication if needed to ensure complete dissolution.[3] Visually confirm there are no solid particles.

-

Plate Setup: Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well plate.

-

Compound Addition: Add 2 µL of the 20 mM DMSO stock solution to the first well of each series and mix thoroughly. This creates a 200 µM solution with 1% DMSO.

-

Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours with gentle shaking.[2][9]

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in signal relative to control wells (containing 1% DMSO in PBS) indicates precipitate formation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[12][22] This protocol can be adapted for various organic solvents.

Materials and Equipment:

-

This compound (solid powder)

-

Selected solvents: DMSO, Ethanol, Methanol, Acetonitrile, Dichloromethane

-

Glass vials with screw caps

-

Orbital shaker or thermomixer set to a constant temperature (e.g., 25°C)

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1-2 mL) of the chosen solvent (e.g., DMSO).[22] Ensure enough solid is present that some remains undissolved after equilibration.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (25°C). Shake the mixtures for 24-48 hours to ensure equilibrium is reached.[2][11]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove all undissolved particles.[9]

-

Quantification:

-

Prepare a calibration curve using accurately prepared standards of this compound in the same solvent.

-